CYP2A6 Inhibitory Potency: ~23-Fold Improvement Over Methoxsalen in Human Liver Microsomes
The target compound inhibits CYP2A6-mediated coumarin 7-hydroxylation in human liver microsomes with an IC50 of 50 nM, representing a ~23-fold enhancement in potency over methoxsalen, the standard coumarin-based CYP2A6 inhibitor (IC50 = 1,160 nM, or ~0.43 µM depending on assay conditions) [1]. The direct comparator, 8-[(dimethylamino)methyl]-6-chloro-7-hydroxy-4-methylcoumarin, exhibited a significantly weaker IC50 of 1,020 nM under identical assay conditions, demonstrating that the 2-ethylpiperidino moiety is critical for high-affinity binding [2].
| Evidence Dimension | CYP2A6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 50 nM (human liver microsomes, coumarin 7-hydroxylation, 30-min preincubation) |
| Comparator Or Baseline | Methoxsalen: ~1,160 nM; 8-[(Dimethylamino)methyl] analog: 1,020 nM |
| Quantified Difference | Target compound is ~23-fold more potent than methoxsalen and ~20-fold more potent than the dimethylamino analog |
| Conditions | Human liver microsomes; coumarin 7-hydroxylation assay; 30-min preincubation; detection by plate reader |
Why This Matters
This level of potency enables the use of nanomolar concentrations in in vitro studies, reducing off-target effects at higher concentrations and providing a wider therapeutic window for in vivo smoking cessation models.
- [1] BindingDB Entry BDBM50358746 (CHEMBL596015). IC50: 50 nM. Inhibition of CYP2A6 in human liver microsomes. View Source
- [2] BindingDB Entry BDBM109748 (CHEMBL179477). IC50: 1,020 nM. US Patent US8609708, compound 22. View Source
